molecular formula C12H13N3O2S B11728749 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea

1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B11728749
M. Wt: 263.32 g/mol
InChI Key: OQCCULIARBDKEF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves the reaction of furan-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea is unique due to its combination of furan rings and thiourea moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

1-[(Z)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9-

InChI Key

OQCCULIARBDKEF-ZROIWOOFSA-N

Isomeric SMILES

C/C(=N/NC(=S)NCC1=CC=CO1)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.